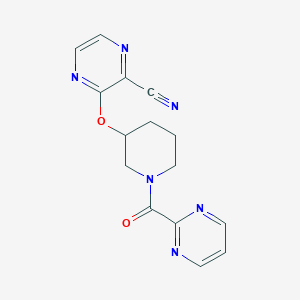

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c16-9-12-14(20-7-6-17-12)23-11-3-1-8-21(10-11)15(22)13-18-4-2-5-19-13/h2,4-7,11H,1,3,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPJYJXAFKWZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and aldehydes or ketones. For instance, a common method involves the hydrogenation of pyridine derivatives .

-

Attachment of the Pyrimidine Carbonyl Group: : The pyrimidine moiety is introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable pyrimidine derivative, such as pyrimidine-2-carbonyl chloride .

-

Formation of the Pyrazine Ring: : The pyrazine ring is typically constructed through condensation reactions involving diamines and dicarbonyl compounds .

-

Final Coupling: : The final step involves the coupling of the pyrazine ring with the piperidine intermediate through an ether linkage, often facilitated by base-catalyzed nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine and pyrimidine rings undergo SNAr reactions due to electron-deficient aromatic systems. For example:

-

Chlorine displacement : The 3-chloropyrazine-2-carbonitrile intermediate reacts with alcohols (e.g., 1-(dimethylamino)propan-2-ol) under basic conditions (K₂CO₃, DMF, 90–120°C) to form ether linkages .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carbonitrile | 1-(Dimethylamino)propan-2-ol | K₂CO₃, DMF, 90–120°C, 12–24 h | 3-Alkoxyamino-pyrazine-2-carbonitrile derivative | 65–85% |

Oxidation

-

Indole ring oxidation : The indole moiety (if present in analogs) undergoes oxidation with KMnO₄ or mCPBA to form hydroxylated or N-oxide derivatives.

-

Ether cleavage : The piperidinyl ether linkage can be cleaved under strong oxidative conditions (e.g., H₂O₂/AcOH), yielding carbonyl derivatives.

Reduction

-

Nitrile to amine : The carbonitrile group is reduced to an amine using NaBH₄/NiCl₂ or H₂/Pd-C, forming primary amines critical for further functionalization.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Nitrile reduction | H₂, Pd-C (10%) | EtOH, RT, 6 h | Pyrazine-2-aminomethyl derivative |

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O, reflux): Forms pyrazine-2-carboxylic acid.

-

Basic hydrolysis (NaOH, H₂O/EtOH): Yields the corresponding amide intermediate.

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| 6 M HCl, reflux, 4 h | – | Pyrazine-2-carboxylic acid | Intermediate for amide coupling |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Buchwald–Hartwig amination : Couples pyrazine derivatives with aryl halides (e.g., 4-chloronicotinate) using Pd(OAc)₂/Xantphos, forming C–N bonds .

-

Suzuki–Miyaura coupling : Introduces aryl/heteroaryl groups at the pyrimidine ring using Pd(PPh₃)₄ and boronic acids .

| Reaction | Catalyst System | Substrate | Product |

|---|---|---|---|

| Buchwald–Hartwig amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 4-Chloronicotinate + pyrazine | 5-(Pyridin-2-ylamino)pyrazine derivative |

Cyclization Reactions

The piperidine and pyrimidine moieties participate in intramolecular cyclization:

-

Formation of fused rings : Heating in polyphosphoric acid (PPA) induces cyclization, generating tetracyclic structures relevant to kinase inhibitors .

Biological Activity and Reaction Relevance

Derivatives synthesized via these reactions show promising bioactivity:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Some key areas of application include:

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile show significant antimicrobial properties. For instance, derivatives of pyrimidine and pyrazine have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Pyrazole derivatives, which share structural similarities, have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression .

Inhibition of Protein Kinases

Research indicates that compounds similar to this one can inhibit Janus Kinase (JAK), which is implicated in various diseases such as cancer and autoimmune disorders. The inhibition of JAK pathways can lead to decreased inflammation and improved therapeutic outcomes in conditions like rheumatoid arthritis and psoriasis .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

Multi-step Synthesis

A multi-step synthesis approach involving the reaction of piperidine derivatives with pyrimidine carbonyl compounds has been documented. This method allows for the introduction of various functional groups that enhance biological activity .

One-pot Reactions

Recent advancements in synthetic methodologies suggest that one-pot reactions can be employed to produce this compound efficiently. These methods reduce the number of purification steps required and increase overall yield .

Case Studies

Several studies have highlighted the application of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria using disc diffusion methods. The findings suggest that modifications in the side chains significantly affect the antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies on pyrazole derivatives revealed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, suggesting that similar modifications could enhance the activity of this compound .

Mechanism of Action

The mechanism of action of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the pyrazine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

(a) Piperidine vs. Pyrrolidine Substitution

A closely related compound, 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (), replaces the six-membered piperidine ring with a five-membered pyrrolidine. Piperidine derivatives generally exhibit higher conformational flexibility, which may enhance target engagement in certain cases .

(b) Pyrazine-Carbonitrile vs. Pyridyl-Piperazine Derivatives

The compound 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine () replaces the pyrazine-carbonitrile group with a pyridyl-piperazine system. The pyrazine-carbonitrile moiety in the target compound introduces additional electronegative centers, improving solubility and hydrogen-bonding capacity compared to the less-polar pyridyl group .

Functional Group Variations

(a) Fluorine-Containing Analogs

BK70997 (), a fluorinated analog (C16H18FN5O3), incorporates a 5-fluoropyrimidinyloxy group. Fluorination typically enhances metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation. However, the target compound’s lack of fluorine may result in shorter half-life but improved synthetic accessibility .

(b) Heterocyclic Additions

BK71071 () introduces a pyrrol-1-yl acetyl group instead of the pyrimidine-carbonyl unit.

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound | C15H13N5O3 | 311.30 g/mol | Pyrimidine-carbonyl, piperidine, pyrazine-carbonitrile |

| 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | C14H11N5O3 | 297.27 g/mol | Pyrrolidine substitution, reduced steric bulk |

| BK70997 | C16H18FN5O3 | 347.34 g/mol | Fluoropyrimidinyloxy, dihydropyrimidinone ring |

| 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine | C14H20N4O | 260.33 g/mol | Pyridyl-piperazine system, lower molecular weight |

Key Observations :

- The target compound’s molecular weight (311.30 g/mol) aligns with typical drug-like properties (200–500 g/mol), favoring membrane permeability.

- Pyrrolidine-substituted analogs (e.g., ) show lower molecular weights, which may improve bioavailability but reduce target specificity.

- Fluorinated derivatives (e.g., BK70997) exhibit enhanced metabolic stability but require more complex synthesis .

Biological Activity

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a piperidine moiety linked to a pyrimidine carbonyl group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of the compound can be categorized as follows:

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various pathogens.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.40 | 0.45 | Klebsiella pneumoniae |

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting various cancer cell lines. A study investigated its effects on MCF-7 and A549 cell lines, revealing significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10 | MCF-7 | 29.1 |

| 11 | A549 | 15.3 |

These findings suggest that modifications to the chemical structure can enhance anticancer potency, making it a candidate for further development in oncology .

3. Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated through its ability to inhibit cyclooxygenase (COX) enzymes.

| Compound | COX Inhibition IC50 (µmol) |

|---|---|

| 5 | 0.04 |

| 6 | 0.04 |

These values indicate that the compound exhibits comparable anti-inflammatory effects to established drugs like celecoxib, suggesting its utility in treating inflammatory disorders .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of functional groups allows for binding with proteins that modulate cellular processes, leading to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and applications:

- Antimicrobial Study : A comprehensive evaluation of pyrazole derivatives indicated that certain modifications significantly enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria.

- Anticancer Research : Investigations into pyrimidine derivatives demonstrated that structural variations could lead to substantial differences in cytotoxicity across various cancer cell lines.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.